

Spectroscopic Profile of N-Heptylformamide: A Technical Guide

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Compound of Interest

Compound Name: *N-Heptylformamide*

Cat. No.: B3054345

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Heptylformamide**, a valuable compound in various research and development sectors. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers critical insights for researchers, scientists, and professionals in drug development.

Introduction

N-Heptylformamide is a chemical compound with the molecular formula $C_8H_{17}NO$. Understanding its structural and chemical properties is paramount for its application in scientific research. This document details its spectroscopic characteristics to aid in its identification, characterization, and quality control. The data has been compiled from the Spectral Database for Organic Compounds (SDBS), a trusted source for spectroscopic information.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The specific experimental conditions for each analysis are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR:** The proton NMR spectrum was recorded on a JEOL EX-90 spectrometer operating at a frequency of 90 MHz. The sample was dissolved in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- ^{13}C NMR:** The carbon-13 NMR spectrum was also acquired on a JEOL EX-90 instrument, operating at 22.5 MHz. The sample was prepared in deuterated chloroform (CDCl_3), and chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy: The infrared spectrum was obtained using a JASCO Corporation FT/IR-410 spectrometer. The analysis was performed on a liquid film of the sample, and the spectral data is presented in wavenumbers (cm^{-1}).

Mass Spectrometry (MS): The mass spectrum was recorded on a Hitachi M-80B mass spectrometer. The ionization method employed was electron ionization (EI) at an ionization voltage of 70 eV.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for **N-Heptylformamide**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **N-Heptylformamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
0.88	Triplet	3H	CH_3
1.28	Multiplet	8H	$-(\text{CH}_2)_4-$
1.49	Multiplet	2H	$-\text{CH}_2-\text{CH}_2-\text{N}$
3.25	Quartet	2H	$-\text{CH}_2-\text{N}$
6.20	Broad Singlet	1H	N-H
8.10	Singlet	1H	CHO

Table 2: ^{13}C NMR Spectroscopic Data for **N-Heptylformamide**

Chemical Shift (δ) ppm	Assignment
14.0	CH ₃
22.5	CH ₂
26.8	CH ₂
28.9	CH ₂
29.9	CH ₂
31.6	CH ₂
39.9	-CH ₂ -N
161.2	CHO

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **N-Heptylformamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3288	Strong, Broad	N-H Stretch
2927	Strong	C-H Stretch (asymmetric)
2856	Strong	C-H Stretch (symmetric)
1670	Strong	C=O Stretch (Amide I)
1541	Medium	N-H Bend (Amide II)
1466	Medium	C-H Bend
1379	Medium	C-H Bend

Mass Spectrometry (MS) Data

Table 4: Principal Mass Spectral Peaks for **N-Heptylformamide**

m/z	Relative Intensity (%)	Assignment
44	100	$[\text{CH}_2\text{NH}_2]^+$
58	45	$[\text{C}_2\text{H}_5\text{NH}]^+$
72	35	$[\text{C}_3\text{H}_7\text{NH}]^+$
86	25	$[\text{C}_4\text{H}_9\text{NH}]^+$
100	15	$[\text{C}_5\text{H}_{11}\text{NH}]^+$
114	10	$[\text{C}_6\text{H}_{13}\text{NH}]^+$
143	5	$[\text{M}]^+$ (Molecular Ion)

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Heptylformamide**.

Caption: Generalized workflow for the spectroscopic analysis of **N-Heptylformamide**.

- To cite this document: BenchChem. [Spectroscopic Profile of N-Heptylformamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3054345#spectroscopic-data-of-n-heptylformamide-nmr-ir-ms\]](https://www.benchchem.com/product/b3054345#spectroscopic-data-of-n-heptylformamide-nmr-ir-ms)

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